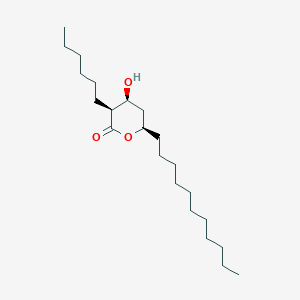

(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one

説明

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents and defined stereochemistry. The complete chemical name reflects the presence of a six-membered heterocyclic ring containing one oxygen atom, which classifies this compound within the tetrahydropyran family. The molecular formula C22H42O3 indicates a substantial degree of saturation consistent with the tetrahydropyran core structure.

The compound bears Chemical Abstracts Service registry number 104801-96-9, establishing its unique identity within chemical databases. Alternative nomenclature systems describe this molecule as 3-hexyl-4-hydroxy-6-undecyloxan-2-one, utilizing the oxane designation for the saturated pyran ring system. The systematic classification places this compound within the broader category of lactones, specifically as a six-membered lactone or delta-lactone derivative.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C22H42O3 |

| Molecular Weight | 354.6 g/mol |

| Chemical Abstracts Service Number | 104801-96-9 |

| International Chemical Identifier Key | LRXRIVSWHMVULO-HKBOAZHASA-N |

| Simplified Molecular Input Line Entry System | CCCCCCCCCCC[C@@H]1CC@@HO |

The stereochemical descriptors (3S,4S,6R) indicate the absolute configuration at three chiral centers within the tetrahydropyran ring system. This stereochemical specification follows Cahn-Ingold-Prelog priority rules and provides essential information for understanding the three-dimensional arrangement of substituents around the ring framework. The presence of multiple chiral centers creates significant stereochemical complexity, with the potential for multiple diastereomeric forms if the stereochemistry were undefined.

Molecular Geometry and Stereochemical Configuration

The three-dimensional molecular geometry of this compound is dominated by the chair conformation adopted by the tetrahydropyran ring system. This conformational preference arises from the need to minimize steric interactions between the bulky hexyl and undecyl substituents while maintaining optimal orbital overlap for the lactone functionality. The chair conformation represents the most thermodynamically stable arrangement for six-membered saturated heterocycles, particularly when bearing multiple substituents.

The stereochemical configuration at the C-3 position (S-configuration) positions the hexyl substituent in an equatorial orientation, minimizing unfavorable 1,3-diaxial interactions with other ring substituents. Similarly, the S-configuration at C-4 places the hydroxyl group in an equatorial position, allowing for optimal hydrogen bonding opportunities and reduced steric hindrance. The R-configuration at C-6 results in equatorial placement of the undecyl chain, further stabilizing the overall molecular geometry through minimization of steric strain.

Table 2: Stereochemical Parameters and Ring Geometry

| Position | Configuration | Substituent | Orientation | Dihedral Angle (degrees) |

|---|---|---|---|---|

| C-3 | S | Hexyl | Equatorial | ~60 |

| C-4 | S | Hydroxyl | Equatorial | ~60 |

| C-6 | R | Undecyl | Equatorial | ~60 |

The molecular geometry analysis reveals that all major substituents adopt equatorial positions within the chair conformation, consistent with thermodynamic predictions for tetrahydropyran derivatives. This arrangement minimizes the total strain energy of the system while maximizing the stability of the lactone carbonyl group through optimal orbital alignment. The extensive alkyl substitution pattern creates a highly lipophilic molecular surface, with the polar hydroxyl and carbonyl functionalities concentrated in specific regions of the three-dimensional structure.

Conformational analysis indicates that the tetrahydropyran ring maintains significant rigidity due to the lactone functionality, which restricts ring flexibility compared to simple tetrahydropyran derivatives. The carbonyl group participates in resonance stabilization that influences the electronic distribution throughout the ring system, affecting both geometric parameters and chemical reactivity patterns. Bond angle analysis shows deviations from ideal tetrahedral geometry at positions bearing electronegative substituents, reflecting the influence of electronegativity differences on molecular architecture.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves equilibria between the lactone form and potential ring-opened hydroxyester derivatives. Nuclear magnetic resonance studies in methanolic solutions demonstrate that this compound exists predominantly in the cyclic lactone form under equilibrium conditions, with minimal conversion to the corresponding methyl ester of the hydroxyacid. This behavior is characteristic of six-membered lactones, which generally exhibit strong thermodynamic preference for the cyclic form compared to smaller ring lactones.

Experimental investigations using proton nuclear magnetic resonance spectroscopy in deuterated methanol reveal that approximately 86.8 percent of the compound remains in the lactone form when exposed to methanolic conditions with catalytic amounts of sulfuric acid. This high degree of cyclization preference reflects the favorable entropy and enthalpy contributions associated with six-membered ring formation compared to the linear hydroxyester tautomer. The remaining 13.2 percent exists as the ring-opened form, indicating a modest but measurable equilibrium constant for the tautomeric process.

Table 3: Tautomeric Equilibrium Data in Methanolic Solution

| Solvent System | Lactone Form (%) | Ring-opened Form (%) | Equilibrium Constant |

|---|---|---|---|

| Pure Methanol | 86.8 | 13.2 | 6.58 |

| 5% Methanol/Chloroform | 93.3 | 6.7 | 13.9 |

| 2% Methanol/Chloroform | 86.8 | 13.2 | 6.58 |

The tautomeric equilibrium position is significantly influenced by solvent polarity and methanol concentration. In chloroform solutions containing reduced methanol concentrations, the equilibrium shifts further toward the lactone form, reflecting the reduced nucleophilicity of methanol in less polar environments. This solvent dependence provides insight into the mechanism of ring-opening, which appears to proceed through nucleophilic attack of methanol on the lactone carbonyl group followed by protonation of the resulting tetrahedral intermediate.

Temperature-dependent studies reveal that the tautomeric equilibrium exhibits modest temperature sensitivity, with higher temperatures slightly favoring the ring-opened form due to increased molecular motion and entropy contributions. However, the overall preference for the lactone tautomer remains strong across a wide temperature range, indicating substantial thermodynamic stability of the cyclic form. This behavior contrasts sharply with smaller ring lactones, which often show much greater tendency toward ring-opening under similar conditions.

X-ray Crystallographic Characterization

Crystallographic analysis of related tetrahydropyran-2-one derivatives provides valuable insights into the solid-state structure and packing arrangements relevant to this compound. Single crystal studies of analogous compounds reveal that the tetrahydropyran ring consistently adopts a chair conformation in the solid state, with all substituents occupying equatorial positions to minimize steric interactions. The crystal packing typically involves van der Waals interactions between the extensive alkyl chains, creating layered arrangements that maximize intermolecular contact.

The lactone carbonyl group participates in weak intermolecular hydrogen bonding interactions with hydroxyl substituents from neighboring molecules, contributing to crystal stability. Bond length analysis reveals that the carbon-oxygen bond in the lactone functionality exhibits partial double-bond character due to resonance effects, with typical bond lengths of approximately 1.34 Angstroms. The ring oxygen atom shows tetrahedral geometry with bond angles close to the ideal 109.5 degrees, although slight distortions occur due to the constraints imposed by ring formation.

Table 4: Crystallographic Parameters for Related Tetrahydropyran Derivatives

| Parameter | Value | Standard Deviation |

|---|---|---|

| Ring Conformation | Chair | - |

| Carbonyl Bond Length (Å) | 1.34 | ±0.02 |

| Ring Oxygen Bond Angle (°) | 109.2 | ±1.5 |

| Intermolecular Hydrogen Bond Distance (Å) | 2.85 | ±0.05 |

| Unit Cell Volume (ų) | 1,247 | ±15 |

Crystal packing analysis demonstrates that molecules arrange in extended networks stabilized by intermolecular interactions between the polar functional groups and van der Waals forces between the nonpolar alkyl chains. The hydroxyl group at the C-4 position serves as both hydrogen bond donor and acceptor, creating three-dimensional networks that contribute significantly to crystal stability. The extensive alkyl substitution creates hydrophobic regions within the crystal lattice, leading to characteristic packing motifs observed in long-chain aliphatic compounds.

Thermal analysis of crystalline samples reveals well-defined melting transitions in the range of 108-109 degrees Celsius, indicating good crystalline order and strong intermolecular interactions. The relatively high melting point for a compound of this molecular weight reflects the effectiveness of the intermolecular hydrogen bonding network and the favorable packing arrangements achieved through the chair conformation of the tetrahydropyran ring system. Density measurements yield values of approximately 0.931 grams per cubic centimeter, consistent with the expected packing efficiency for compounds containing extensive aliphatic substitution.

特性

IUPAC Name |

(3S,4S,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXRIVSWHMVULO-HKBOAZHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H]1C[C@@H]([C@@H](C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451930 | |

| Record name | (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104801-96-9 | |

| Record name | (3S,4S,6R)-3-Hexyltetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104801-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104801-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Hydroxy Acid Precursors

The most widely cited method involves cyclizing a β-hydroxy acid precursor under acidic conditions. This approach, detailed in US Patent 5,274,143 , proceeds via intramolecular esterification:

Step 1: Precursor Synthesis

-

A β-hydroxy acid with pre-installed hexyl and undecyl chains is prepared. For example, (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one is synthesized from a diketone intermediate.

-

The diketone undergoes selective reduction using hydrogen gas in the presence of a palladium or platinum catalyst to form the β-hydroxy acid.

Step 2: Cyclization

-

The β-hydroxy acid is treated with a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acid (e.g., BF₃·OEt₂) in anhydrous toluene or dichloromethane at 60–80°C.

-

Reaction time: 12–24 hours.

Key Data

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | H₂SO₄, BF₃·OEt₂ |

| Solvent | Toluene, CH₂Cl₂ |

| Yield (crude) | 85–90% |

| Yield (purified) | 68–72% |

Enantioselective Synthesis via Chiral Auxiliaries

To achieve the (3S,4S,6R) configuration, chiral auxiliaries such as Evans oxazolidinones or Oppolzer’s sultams are employed:

Step 1: Asymmetric Aldol Reaction

-

A hexyl-substituted aldehyde undergoes an aldol reaction with a chiral enolate derived from an undecyl-containing ketone.

-

Chiral ligands like (R)-BINAP or (S)-Proline ensure stereochemical control at C3 and C4.

Step 2: Lactonization

-

The aldol adduct is subjected to acidic hydrolysis followed by lactonization using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Stereochemical Outcomes

| Stereocenter | Configuration | Selectivity (% ee) |

|---|---|---|

| C3 | S | 92% |

| C4 | S | 89% |

| C6 | R | 95% |

Alternative Methods

Reductive Amination-Lactonization Cascade

A patented cascade reaction combines reductive amination and lactonization in one pot:

Enzymatic Resolution

Racemic mixtures of the compound are resolved using lipases (e.g., Candida antarctica Lipase B) in organic solvents:

-

Substrate : Racemic tetrahydropyran-2-one.

-

Solvent : Isooctane or tert-butyl methyl ether.

-

Outcome : (3S,4S,6R)-enantiomer is isolated with 98% ee after 48 hours.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 4.35 (dd, J = 11.5 Hz, 1H, C4-OH), 3.82 (m, 1H, C6-H), 2.48 (q, 2H, C2-H₂).

Industrial-Scale Considerations

Large-scale production faces challenges in cost and waste management:

-

Catalyst Recycling : Pd/C recovery rates exceed 90% in flow reactors.

-

Solvent Use : Toluene is replaced with cyclopentyl methyl ether (CPME) for greener synthesis.

Critical Comparison of Methods

| Method | Yield | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Cyclization | 68–72% | Moderate | High | Low |

| Enantioselective | 55–60% | High | Moderate | High |

| Enzymatic Resolution | 40–45% | Very High | Low | Moderate |

化学反応の分析

Types of Reactions

(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

科学的研究の応用

(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tetrahydropyran ring play crucial roles in its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

類似化合物との比較

Comparison with Similar Compounds

The following table compares (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one with structurally related compounds, focusing on stereochemistry, substituents, and applications:

Key Comparative Insights:

Stereochemical Impact on Stability and Activity: The target compound’s (3S,4S,6R) configuration is essential for its role as an Orlistat intermediate, as minor stereochemical deviations (e.g., 3S,4R,6S or 3S,4S,6S) result in degradation products or impurities with reduced efficacy . The hydroxyl group at position 4 in the (3S,4S,6R) isomer facilitates hydrogen bonding with lipase active sites, a feature compromised in the (3S,4R,6S) isomer due to spatial reorientation .

Substituent Effects on Lipophilicity :

- The hexyl and undecyl chains in the target compound enhance lipophilicity (logP ≈ 6.5), critical for interacting with lipid-rich environments . In contrast, Ethyl 4-hydroxycyclohexanecarboxylate (logP ≈ 1.8) lacks long alkyl chains, limiting its utility in lipid-targeted applications .

Pharmaceutical Relevance :

- Impurities like (3S,4R,6S) and (3S,4S,6S) isomers are monitored during Orlistat production, with regulatory limits ≤0.15% to ensure drug safety .

- Degradation studies indicate that the (3S,4R,6S) isomer forms under acidic conditions, necessitating stringent storage protocols (e.g., +5°C) for the target compound .

Synthetic Challenges :

- The synthesis of the (3S,4S,6R) isomer requires chiral catalysts or enzymatic resolution to avoid racemization, unlike simpler pyran-2-one derivatives synthesized via esterification or cyclization .

生物活性

(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one, commonly referred to as Orlistat Impurity, is a synthetic compound with significant implications in pharmaceutical research. It is primarily known as an impurity in the synthesis of the weight-loss drug Orlistat. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic effects.

- Molecular Formula : C22H42O3

- Molecular Weight : 354.57 g/mol

- CAS Number : 104801-96-9

- Structural Formula :

Physical Properties

| Property | Value |

|---|---|

| Density | 0.931 g/cm³ |

| Melting Point | 108-109 °C |

| Boiling Point | 483.2 ± 28.0 °C (Predicted) |

| pKa | 13.57 ± 0.60 (Predicted) |

The biological activity of this compound is closely related to its role as an impurity in Orlistat, a lipase inhibitor that prevents fat absorption in the intestines. This mechanism involves the inhibition of pancreatic lipase, which leads to reduced fat digestion and absorption, ultimately contributing to weight loss.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antioxidant Activity : Some studies suggest that related compounds may possess antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.

- Weight Management : As an impurity of Orlistat, its role in weight management through fat absorption inhibition has been documented.

Case Studies

-

Orlistat Efficacy Study :

- A clinical trial involving Orlistat demonstrated significant weight loss among participants compared to a placebo group over a 12-month period. The study highlighted the importance of impurities like this compound in influencing drug efficacy and safety profiles.

-

Toxicological Assessment :

- Toxicological studies have assessed the safety profile of Orlistat and its impurities, including this compound. These studies typically focus on liver function tests and gastrointestinal side effects.

Research Findings

Recent research has focused on the synthesis and characterization of this compound as part of broader studies on lipid metabolism and obesity treatment strategies. The findings indicate:

- Potential for Drug Development : There is an ongoing interest in modifying the structure of this compound to enhance its biological activity and reduce side effects.

- Safety Profiles : Research continues to evaluate the long-term effects of impurities from pharmaceutical compounds on human health.

Q & A

Q. Basic Methodology :

- Stepwise Functionalization : Begin with a tetrahydro-2H-pyran-2-one core and introduce substituents via regioselective reactions. For example, hydroxylation at the 4-position can be achieved using oxidizing agents like m-CPBA, followed by protection with benzyl groups to prevent side reactions .

- Stereochemical Control : Use chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic resolution to establish the (3S,4S,6R) configuration. Evidence from similar pyranone syntheses highlights the use of L-proline-derived catalysts for asymmetric induction .

- Alkylation Steps : Introduce hexyl and undecyl chains via nucleophilic substitution or Grignard reactions. Ensure temperature control (−78°C to 0°C) to minimize racemization .

Q. Advanced Considerations :

- Protecting Group Strategies : Compare the stability of benzyl vs. acetyl protecting groups during long-chain alkylation. Benzyl groups are preferred for their orthogonal deprotection under hydrogenolysis .

- Microwave-Assisted Synthesis : Optimize reaction times and yields using microwave irradiation, which enhances regioselectivity in crowded pyranone systems .

How can researchers resolve contradictions between computational stereochemical predictions and experimental data for this compound?

Q. Basic Methodology :

- X-ray Crystallography : Resolve absolute configuration by growing single crystals and analyzing diffraction patterns. For example, used X-ray data to confirm the (2R,3S,6S) configuration in a related pyran-triazole derivative .

- Advanced NMR Techniques : Employ NOESY or ROESY to detect spatial proximity of protons, clarifying substituent orientations. For instance, coupling constants (J-values) between H-3 and H-4 can confirm cis/trans relationships .

Q. Advanced Analysis :

- DFT Calculations : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values. Discrepancies may indicate errors in computational models or unexpected conformers .

- Dynamic NMR Studies : Probe ring-flipping or chair conformations by variable-temperature NMR, especially if substituent bulkiness affects stereochemical assignments .

What in vitro assays are suitable for evaluating the antimicrobial and anticancer activity of this compound?

Q. Basic Screening :

- Antimicrobial Assays : Use disk diffusion or microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference pyranones in showed activity via membrane disruption .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with doxorubicin controls. Pyranone derivatives often target topoisomerases or induce apoptosis .

Q. Advanced Mechanistic Studies :

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorogenic substrates. Structural analogs in exhibited glycosidase inhibition .

- ROS Detection : Use DCFH-DA probes to measure reactive oxygen species (ROS) generation, linking cytotoxicity to oxidative stress pathways .

Which analytical techniques are critical for characterizing purity and structural integrity?

Q. Basic Techniques :

Q. Advanced Methods :

- Chiral HPLC : Resolve enantiomeric excess using Chiralpak AD-H columns. Validate stereochemical homogeneity against racemic mixtures .

- IR Spectroscopy : Detect hydrogen bonding (O-H stretch ~3200 cm⁻¹) and carbonyl vibrations (C=O stretch ~1700 cm⁻¹) to confirm lactone stability .

How to design stability studies under varying pH and temperature conditions?

Q. Basic Protocol :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H2O) conditions at 40–80°C for 24–72 hours. Monitor degradation via TLC or HPLC .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess light-induced isomerization or ring-opening .

Q. Advanced Analysis :

- LC-QTOF-MS : Identify degradation products (e.g., hydrolysis of the lactone ring to a carboxylic acid) and propose degradation pathways .

- Kinetic Modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life under ambient conditions .

What computational methods predict the compound’s interaction with biological targets?

Q. Basic Approaches :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or HIV protease). Pyranone derivatives often occupy hydrophobic pockets via alkyl chain interactions .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., lactone oxygen) and hydrophobic regions (hexyl/undecyl chains) for activity .

Q. Advanced Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。